Leuprorelin vs. Triptorelin: More Rapid and Complete Testosterone Suppression at 1 Month
In a direct comparative study of 1-month sustained-release formulations in patients with metastatic prostate cancer, leuprorelin achieved significantly more rapid and profound testosterone suppression than triptorelin at the 1-month timepoint [1]. This difference was statistically significant for both the proportion of patients achieving the stringent threshold of <0.30 ng/mL and for mean plasma testosterone levels [1].
| Evidence Dimension | Rate of testosterone suppression to <0.30 ng/mL at 1 month |
|---|---|
| Target Compound Data | 86% of patients achieved testosterone <0.30 ng/mL |
| Comparator Or Baseline | Triptorelin (1-month depot): 60% of patients achieved testosterone <0.30 ng/mL |
| Quantified Difference | 26 percentage points higher (p = 0.02) |
| Conditions | Direct comparative trial in patients with metastatic prostate cancer receiving 1-month sustained-release LHRH agonist formulations |
Why This Matters
For research protocols requiring rapid and reliable induction of a hypogonadal state, or in clinical settings where minimizing the time to castration is critical, leuprorelin demonstrates a quantifiable advantage over triptorelin in the first month of therapy.
- [1] Kuhn JM, Billebaud T, Navratil H, et al. Tolerance and clinical and biological responses during the first 6 months of treatment with 1-month sustained release LHRH agonists leuprolerin and triptolerin in patients with metastatic prostate cancer. Prog Urol. 1997;7(2):199-206. View Source
